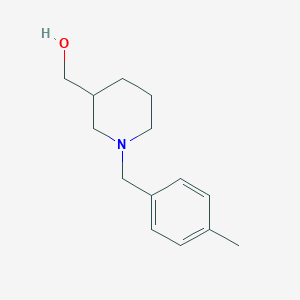

(1-(4-Methylbenzyl)piperidin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(4-Methylbenzyl)piperidin-3-yl)methanol is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methylbenzyl)piperidin-3-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the piperidine ring with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Hydroxymethylation: The final step is the introduction of the hydroxymethyl group at the 3-position of the piperidine ring. This can be achieved through a reaction with formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(4-Methylbenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(1-(4-Methylbenzyl)piperidin-3-yl)methanol, also known as 415722-06-4, is a piperidine derivative that has applications in scientific research, particularly in drug design and development .

Key Properties

Scientific Research Applications

Piperidine is a valuable heterocycle in drug design because highly functionalized piperidines can show diverse pharmacological or biological activities . Multicomponent reaction (MCR) strategies have been developed to prepare these compounds .

Antiviral Research

1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent CoV Mpro inhibitors .

- Ugi-4CR (four-component reaction) is a versatile MCR for the synthesis of α-aminoacyl amide derivatives with different substitution patterns and is useful for generating compound libraries for screening purposes .

- Evaluation of 1,4,4-trisubstituted piperidines for antiviral activity has shown some compounds to have low μM anti-influenza A/H1N1 virus activity .

- Fluorinated analogue 2 emerged as the most potent inhibitor. It represents a new class of inhibitors of the H1 hemagglutinin-mediated membrane fusion process and RNA-dependent RNA polymerase .

Ligand Development

Piperidine derivatives are useful as acetylcholine-binding protein ligands . Compound 14 showed a higher affinity (Ki = 105.6 nmol/L) than nicotine (Ki = 777 nmol/L) .

Usage

This compound is used in Activation analysis, where a high degree of quality control is desired, activation analysis offers a sensitivity far exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured . Actuation analysis is important in manufacturing, and in research projects requiring rigid standards of purity . It is especially useful in the processing of rare or expensive materials since, in most cases, only a friction of a gram of material is required .

Purchasing Information

Wirkmechanismus

The mechanism of action of (1-(4-Methylbenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1-(4-Fluorobenzyl)piperidin-3-yl)methanol

- (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanol

- (1-(4-Bromobenzyl)piperidin-3-yl)methanol

Uniqueness

(1-(4-Methylbenzyl)piperidin-3-yl)methanol is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents on the benzyl group, leading to variations in their reactivity and applications.

Biologische Aktivität

(1-(4-Methylbenzyl)piperidin-3-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group. The synthesis typically involves the reaction of 4-methylbenzyl chloride with piperidine under basic conditions, followed by reduction to introduce the hydroxymethyl group.

Synthesis Steps:

- Starting Materials : 4-methylbenzyl chloride and piperidine.

- Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.

- Formation of Intermediate : An intermediate compound is formed, which is then reduced to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against coronaviruses. A class of piperidine derivatives, including this compound, has shown promise as non-covalent inhibitors of viral proteases . These findings suggest potential applications in developing treatments for viral infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, compounds derived from similar piperidine structures exhibited up to 93% inhibition of parasite growth at concentrations as low as 40 µg/mL . This suggests that the compound may have selective cytotoxicity towards cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. For example, it has been shown to affect signal transduction pathways critical for cell survival and proliferation .

Study on Antimicrobial Efficacy

In a recent study evaluating various piperidine derivatives, this compound was highlighted for its strong antibacterial properties. The study utilized a series of assays to determine MIC values against common bacterial strains, demonstrating its potential as an effective antimicrobial agent .

Antiviral Research

Another investigation focused on the antiviral properties of piperidine derivatives against SARS-CoV-2. The study synthesized several analogues and assessed their inhibitory effects on viral replication, revealing that certain modifications in the piperidine structure could enhance antiviral efficacy .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)9-15-8-2-3-14(10-15)11-16/h4-7,14,16H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCURHSABLDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.